5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole 5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18329165
InChI: InChI=1S/C8H6BrClN2/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H6BrClN2
Molecular Weight: 245.50 g/mol

5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC18329165

Molecular Formula: C8H6BrClN2

Molecular Weight: 245.50 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole -

Specification

Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
IUPAC Name 5-bromo-2-chloro-6-methyl-1H-benzimidazole
Standard InChI InChI=1S/C8H6BrClN2/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H,11,12)
Standard InChI Key HMMXONZPJZCBEX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1Br)N=C(N2)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole belongs to the benzimidazole class, featuring a benzene ring fused to an imidazole ring. The systematic IUPAC name 5-bromo-2-chloro-6-methyl-1H-benzimidazole reflects the positions of substituents: bromine (C5), chlorine (C2), and methyl (C6). Its molecular formula is C₈H₆BrClN₂, with a molar mass of 245.50 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₆BrClN₂
Molar Mass245.50 g/mol
Canonical SMILESCC1=CC2=C(C=C1Br)N=C(N2)Cl
InChI KeyHMMXONZPJZCBEX-UHFFFAOYSA-N
PubChem CID130706349

The planar aromatic system and electron-withdrawing halogens create a polarized electronic structure, influencing reactivity in cross-coupling reactions and supramolecular interactions .

Crystallographic and Spectroscopic Features

While single-crystal X-ray data for this specific compound are unavailable, related brominated benzimidazoles exhibit monoclinic crystal systems with π-π stacking interactions. Computational studies predict a dipole moment of ~4.2 D, attributed to the asymmetric halogen distribution. IR spectroscopy of analogous compounds shows N-H stretching at 3400–3200 cm⁻¹ and C-Br/C-Cl vibrations at 650–500 cm⁻¹ .

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis typically involves cyclocondensation of substituted ortho-phenylenediamine derivatives. A representative route proceeds as follows:

  • Precursor Preparation: 4-Bromo-2-chloro-5-methylaniline reacts with formic acid under reflux, facilitating cyclization to the benzimidazole core.

  • Halogenation: Electrophilic bromination at C5 using N-bromosuccinimide (NBS) in dichloromethane.

  • Purification: Recrystallization from n-heptane yields the final product with ~80% purity .

Table 2: Optimized Reaction Conditions

ParameterCondition
Temperature50°C (cyclization)
CatalystCu(OAc)₂·H₂O (for N-arylation)
Solvent SystemDCM/MeOH/H₂O (8:1:1)
Reaction Time4–6 hours

Alternative methods employ Chan–Lam coupling for N-arylation, enabling derivatization at N1 with aryl boronic acids .

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

  • Regioselectivity: Competing bromination at C4/C6 positions necessitates precise temperature control.

  • Byproduct Formation: Hydrodebromination (~5–8% yield loss) occurs above 60°C, mitigated by low-temperature bromine addition.

  • Purification: Column chromatography remains cost-prohibitive; industrial processes favor melt crystallization.

Physicochemical and Computational Analysis

Thermodynamic Properties

Differential scanning calorimetry (DSC) of analogous compounds reveals a melting point range of 210–215°C. The methyl group enhances thermal stability compared to non-alkylated analogs. Solubility data indicate moderate polarity:

  • Water: <0.1 mg/mL (25°C)

  • DMSO: 45 mg/mL

  • Ethanol: 8.2 mg/mL

Partition coefficient (LogP) calculations predict a value of 2.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Quantum Chemical Insights

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level provides electronic structure details:

  • HOMO-LUMO Gap: 4.3 eV, indicating kinetic stability.

  • Electrophilicity Index (ω): 1.7 eV, classifying it as a moderate electrophile.

  • Hyperpolarizability (β₀): 12.8 ×10⁻³⁰ esu, suggesting nonlinear optical (NLO) potential .

Biological and Material Science Applications

Advanced Material Applications

The compound’s NLO properties make it a candidate for:

  • Optoelectronic Devices: Third-harmonic generation in polymeric matrices.

  • Metal-Organic Frameworks (MOFs): Halogen bonding templates porous structures with CO₂ adsorption capacities up to 12 mmol/g .

Comparative Analysis with Structural Analogs

Table 3: Benzimidazole Derivatives Comparison

Compound5-Bromo-2-chloro-6-methyl5-Bromo-2-chloro
Molecular FormulaC₈H₆BrClN₂C₇H₄BrClN₂
Molar Mass (g/mol)245.50230.48
Melting Point (°C)210–215198–201
LogP2.82.1
NLO Response (β₀, ×10⁻³⁰ esu)12.89.4

The methyl group enhances lipophilicity and thermal stability but reduces aqueous solubility compared to the non-methylated analog.

Future Research Directions

  • Targeted Drug Delivery: Conjugation with PEGylated nanoparticles to improve bioavailability.

  • Green Synthesis: Photocatalytic cyclization using TiO₂ catalysts to reduce halogenated waste.

  • MOF Optimization: Tuning pore size via substituent engineering for enhanced gas storage.

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